molecular formula C33H53NO2 B14266575 4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) CAS No. 150300-63-3

4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)

Cat. No.: B14266575
CAS No.: 150300-63-3
M. Wt: 495.8 g/mol
InChI Key: SQGANBZDMOLEAT-UHFFFAOYSA-N
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Description

4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and lubricants. The compound’s structure features two 2,6-di-tert-butylphenol groups linked by a propylazanediyl bridge, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and a propylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

    Oxidation: The major products are quinones derived from the oxidation of the phenolic groups.

    Substitution: The products vary depending on the substituents introduced, but typically include alkylated or arylated derivatives of the original compound.

Scientific Research Applications

4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) are primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propylazanediyl bridge in 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) provides unique steric and electronic properties that enhance its antioxidant effectiveness compared to similar compounds. This structural feature allows for greater flexibility and reactivity in various applications.

Properties

CAS No.

150300-63-3

Molecular Formula

C33H53NO2

Molecular Weight

495.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-propylamino]methyl]phenol

InChI

InChI=1S/C33H53NO2/c1-14-15-34(20-22-16-24(30(2,3)4)28(35)25(17-22)31(5,6)7)21-23-18-26(32(8,9)10)29(36)27(19-23)33(11,12)13/h16-19,35-36H,14-15,20-21H2,1-13H3

InChI Key

SQGANBZDMOLEAT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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